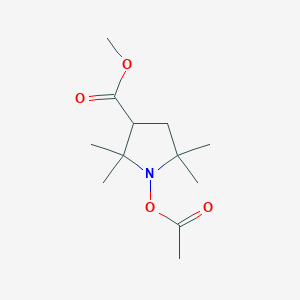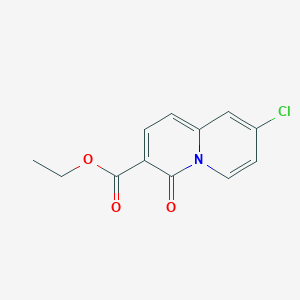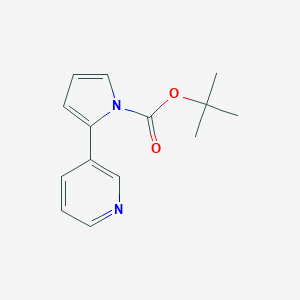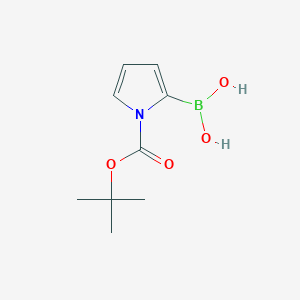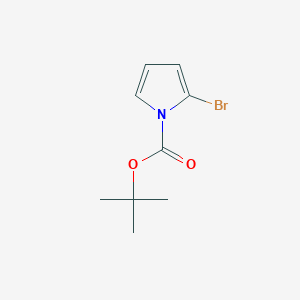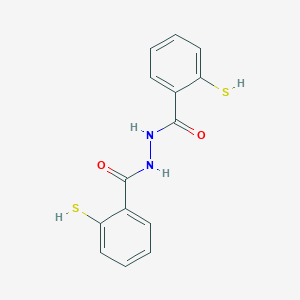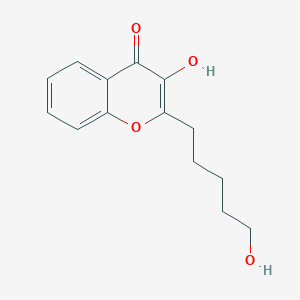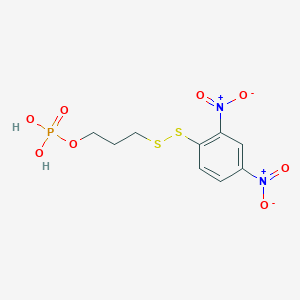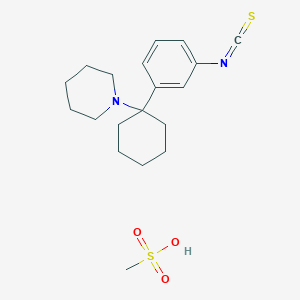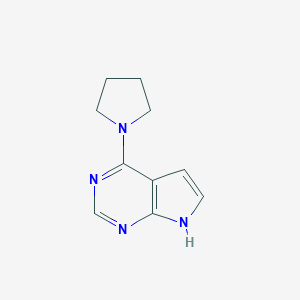
6-Pyrrolidino-7-deazapurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines like 6-Pyrrolidino-7-deazapurine involves reactions such as the ultrasonic-assisted synthesis, where compounds are synthesized in high yields through a series of reactions involving amino methyl diphenyl pyrrole carbonitrile, triethyl orthoformate, and cyclocondensation with amines (Vazirimehr et al., 2017).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques like FT-IR, NMR, and 2D nuclear Overhauser effect spectroscopy. The structural analysis helps in identifying the correct isomers and understanding their chemical behavior (Vazirimehr et al., 2017).
Chemical Reactions and Properties
Pyrrolo[2,3-d]pyrimidines undergo various chemical reactions, including Suzuki–Miyaura cross-coupling reactions, to produce derivatives with different substituents, influencing their physical and chemical properties (Sabat et al., 2016). The C–H borylation followed by cross-coupling or other transformations is another method used to synthesize 6-substituted 8-aryl-7-deazapurine derivatives (Klečka et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as fluorescence and stability, are influenced by their structure. For example, certain derivatives exhibit bright fluorescence with high quantum yields (Sabat et al., 2016).
Applications De Recherche Scientifique
1. Antitumor and Antiviral Nucleosides
6-Pyrrolidino-7-deazapurine, as a 7-deazapurine derivative, is significant in the development of antitumor and antiviral nucleosides. These nucleosides have demonstrated a range of biological activities, including potent cytostatic or cytotoxic effects. Certain 7-deazapurine nucleosides, particularly 7-hetaryl-7-deazaadenosines, exhibit notable activity in cancer cells, causing both inhibition of protein synthesis and DNA damage (Perlíková & Hocek, 2017).
2. Biosynthesis in Diverse Biological Functions
Pyrrolopyrimidine compounds, including 6-Pyrrolidino-7-deazapurine, have diverse functions ranging from secondary metabolism to RNA modification. The structural diversity and biosynthetic pathways of these compounds, which include nearly 35 compounds with a 7-deazapurine core structure, are subjects of ongoing research (McCarty & Bandarian, 2012).
3. Cytostatic and Antiviral Profiling
Studies have shown that thieno-fused 7-deazapurine ribonucleosides, which are closely related to 6-Pyrrolidino-7-deazapurine, display significant in vitro cytostatic activities against various cancer and leukemia cell lines. Additionally, some of these compounds also exhibit antiviral activity, specifically against HCV (Tichy et al., 2017).
4. Fluorescence Properties
Certain derivatives of 7-deazapurine, which are structurally related to 6-Pyrrolidino-7-deazapurine, have been studied for their fluorescence properties. While these derivatives don't show significant biological activity, they exhibit bright fluorescence, which could be useful in various research applications (Sabat et al., 2016).
5. Antimycobacterial Activities
Some analogs of 7-deazapurine have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis, indicating potential antimycobacterial applications. These studies help in understanding the influence of structural modifications on the biological activity of these compounds (Khoje et al., 2011).
Safety And Hazards
6-Pyrrolidino-7-deazapurine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and should be handled with personal protective equipment/face protection . It should not get in eyes, on skin, or on clothing . Avoid dust formation and do not breathe (dust, vapor, mist, gas) . If swallowed, seek immediate medical assistance .
Propriétés
IUPAC Name |
4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-6-14(5-1)10-8-3-4-11-9(8)12-7-13-10/h3-4,7H,1-2,5-6H2,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEVZVZLDUSNNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=CN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403199 |
Source


|
| Record name | 6-Pyrrolidino-7-deazapurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Pyrrolidino-7-deazapurine | |
CAS RN |
90870-68-1 |
Source


|
| Record name | 6-Pyrrolidino-7-deazapurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B15725.png)

